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Compound of Interest

Compound Name:
2-Chloro-1-(4-

chlorophenyl)ethanol

CAS No.: 6378-66-1

Cat. No.: B1345576 Get Quote

Technical Whitepaper & Characterization Guide[1]

Executive Technical Summary
Compound Identity: 2-Chloro-1-(4-chlorophenyl)ethanol CAS Registry Number: 6378-66-1

Molecular Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1][2]

This guide details the structural characterization of 2-Chloro-1-(4-chlorophenyl)ethanol, a
vicinal chlorohydrin serving as a pivotal intermediate in the synthesis of imidazole-based

antifungal agents and agrochemicals. Its structure features a secondary alcohol adjacent to a

chloromethyl group, creating a stereogenic center at the C1 position.

The analysis prioritizes the differentiation of this compound from its structural isomers (e.g., 2-

(4-chlorophenyl)ethanol) and the quantification of its enantiomeric purity, which is decisive for

the biological activity of downstream pharmaceutical products.[3][4]

Molecular Architecture & Stereochemistry[1]
The molecule consists of a para-chlorophenyl ring attached to a 2-chloro-1-hydroxyethyl tail.[1]

The presence of two chlorine atoms—one aryl and one alkyl—imparts distinct isotopic

signatures and reactivity profiles.
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Stereogenic Center
The C1 carbon is chiral.[1] In drug development, the specific enantiomer (typically R or S)

dictates potency.[1]

Configuration: The absolute configuration is determined by the spatial arrangement of the -

OH, -CH₂Cl, and -Ar groups.[1]

Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the alkyl

chlorine (OH···Cl) can stabilize specific gauche conformations in non-polar solvents,

influencing NMR coupling constants.

Isotopic Signature
The presence of two chlorine atoms results in a characteristic mass spectral isotope pattern:

M+ (190): ~100% relative abundance (³⁵Cl/³⁵Cl)[1]

M+2 (192): ~64% relative abundance (³⁵Cl/³³Cl)[1]

M+4 (194): ~10% relative abundance (³⁷Cl/³⁷Cl)[1]

Synthetic Context & Impurity Logic
Understanding the synthesis is prerequisite to effective structural analysis.[1] The compound is

typically generated via the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 937-20-2).

Reaction Pathway & Impurities
The following diagram illustrates the synthesis and potential impurity landscape.

Starting Material
2-Chloro-1-(4-chlorophenyl)ethanone

(CAS 937-20-2)

Reduction
(NaBH4 or Biocatalysis)

Target Product
2-Chloro-1-(4-chlorophenyl)ethanol

(CAS 6378-66-1)Major Path

Impurity A
1-(4-Chlorophenyl)ethanol

(Over-reduction/Dechlorination)

Side Reaction

Impurity B
4-Chlorostyrene Oxide

(Base-catalyzed cyclization)

If pH > 8
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Figure 1: Synthetic pathway and critical impurity genesis.[4] High pH during workup risks

epoxide formation.

Spectroscopic Characterization (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is defined by the ABX spin system of the chlorohydrin tail (-CH(OH)-

CH₂Cl).

Table 1: Predicted ¹H NMR Shifts (CDCl₃, 400 MHz)
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Moiety Shift (δ, ppm) Multiplicity Integration
Coupling /
Structural
Note

Ar-H (ortho) 7.35 – 7.40 Doublet (d) 2H

AA'BB' system

characteristic of

p-substitution.[1]

Ar-H (meta) 7.28 – 7.33 Doublet (d) 2H

Overlap possible

depending on

solvent.[1]

CH-OH 4.85 – 4.95 dd or ddd 1H

The "X" part of

the ABX system.

[1] Coupled to

CH₂ and OH.[1]

CH₂-Cl 3.60 – 3.75 Multiplet 2H

Diastereotopic

protons (AB

part).[1] Distinct

chemical shifts

due to chirality.

[1]

-OH 2.50 – 3.00 Broad s/d 1H

Shift varies with

concentration

and H-bonding.

¹³C NMR Key Signals:

C-OH (Methine): ~73-74 ppm.[5]

C-Cl (Methylene): ~50-51 ppm.[5]

Aromatic C-Cl: ~134 ppm (quaternary).[1]

Mass Spectrometry (GC-MS)[1]
Ionization: Electron Impact (EI, 70 eV).[1]
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Base Peak: m/z 139/141 (Loss of -CH₂Cl group, forming the stable 4-chlorobenzyl cation).

Molecular Ion: m/z 190/192/194 (Distinctive 9:6:1 cluster).[1]

Infrared Spectroscopy (FT-IR)
O-H Stretch: 3300–3400 cm⁻¹ (Broad, strong).[1]

C-Cl Stretch: 600–800 cm⁻¹ (Strong bands, often split due to alkyl vs. aryl Cl).[1]

Aromatic C=C: 1490, 1600 cm⁻¹.[6]

Analytical Protocols
Protocol A: Enantiomeric Purity by Chiral HPLC
Because the compound is a chlorohydrin, standard C18 columns cannot separate the

enantiomers.[1] A polysaccharide-based chiral stationary phase is required.[1]

Method Parameters:

Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-

dimethylphenylcarbamate)).[1]

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).

Temperature: 25°C.

Self-Validating Check:

Inject the racemic starting material or a racemate standard first.[1]

Ensure resolution (Rs) > 1.5 between the R and S peaks.[3]
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If peaks merge, lower Isopropanol content to 95:5.[1]

Protocol B: Chemical Purity by GC-FID
Gas Chromatography is preferred for chemical purity due to the volatility of the chlorohydrin.

Inlet: Split mode (20:1), 250°C.

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]

Carrier Gas: Helium @ 1.2 mL/min.[1]

Oven Program:

Hold 50°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Detection: FID @ 300°C.

Data Interpretation:

RT ~ 8-10 min: Target Alcohol.

RT < Target: Ketone precursor (lower polarity).[1]

RT > Target: Dimeric ether impurities (if harsh acidic workup was used).

Workflow Visualization
The following diagram outlines the logical flow for full structural release of a batch.
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Figure 2: Analytical decision matrix for validating 2-Chloro-1-(4-chlorophenyl)ethanol
batches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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